molecular formula C13H14ClFN4O B2730128 2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide CAS No. 2411285-62-4

2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide

Cat. No. B2730128
CAS RN: 2411285-62-4
M. Wt: 296.73
InChI Key: LDBLECSYVBIZRG-UHFFFAOYSA-N
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Description

This compound is a fentanyl analogue, which are a class of synthetic opioids . Fentanyl analogues have been developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety and Hazards

Fentanyl analogues have high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

properties

IUPAC Name

2-chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O/c1-9(14)13(20)16-6-12-17-8-19(18-12)7-10-3-2-4-11(15)5-10/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLECSYVBIZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN(C=N1)CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-((1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl)methyl)propanamide

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